molecular formula C14H18BClN2O2 B13921464 6-Chloro-5-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

6-Chloro-5-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Cat. No.: B13921464
M. Wt: 292.57 g/mol
InChI Key: MYRROKOTNBHEGL-UHFFFAOYSA-N
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Description

6-Chloro-5-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a synthetic organic compound that belongs to the class of indazoles. Indazoles are heterocyclic aromatic compounds that have a wide range of applications in medicinal chemistry and materials science. This particular compound is notable for its potential use in various chemical reactions due to the presence of the boronate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.

    Introduction of the Chlorine and Methyl Groups: Chlorination and methylation reactions are performed to introduce the chlorine and methyl groups at the desired positions on the indazole ring.

    Boronate Ester Formation: The boronate ester group is introduced through a reaction with bis(pinacolato)diboron under palladium-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole can undergo various types of chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acids.

    Reduction: The compound can be reduced under specific conditions to modify the indazole ring.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a suitable catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Boronic acids.

    Reduction: Reduced indazole derivatives.

    Substitution: Substituted indazole derivatives.

Scientific Research Applications

6-Chloro-5-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Potential use in the development of bioactive molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of advanced materials.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The boronate ester group can also participate in reversible covalent bonding with diols, which is useful in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-1H-indazole: Lacks the chlorine and boronate ester groups.

    6-Chloro-1H-indazole: Lacks the methyl and boronate ester groups.

    7-Bromo-5-methyl-1H-indazole: Contains a bromine atom instead of chlorine.

Properties

Molecular Formula

C14H18BClN2O2

Molecular Weight

292.57 g/mol

IUPAC Name

6-chloro-5-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

InChI

InChI=1S/C14H18BClN2O2/c1-8-6-9-7-17-18-12(9)10(11(8)16)15-19-13(2,3)14(4,5)20-15/h6-7H,1-5H3,(H,17,18)

InChI Key

MYRROKOTNBHEGL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC3=C2NN=C3)C)Cl

Origin of Product

United States

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